molecular formula C12H16ClNO B3172428 5-Chloro-2-(cyclopentylmethoxy)aniline CAS No. 946727-66-8

5-Chloro-2-(cyclopentylmethoxy)aniline

Cat. No.: B3172428
CAS No.: 946727-66-8
M. Wt: 225.71 g/mol
InChI Key: CLHIMWJTDHGGSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-2-(cyclopentylmethoxy)aniline involves several steps. One common synthetic route includes the reaction of 5-chloro-2-nitroaniline with cyclopentylmethanol under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(cyclopentylmethoxy)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-Chloro-2-(cyclopentylmethoxy)aniline is widely used in scientific research, particularly in:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopentylmethoxy)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(cyclopentylmethoxy)aniline include:

    5-Chloro-2-methylaniline: This compound has a similar structure but with a methyl group instead of the cyclopentylmethoxy group.

    2-Chloroaniline: A simpler structure with only a chlorine substituent on the aniline ring.

    2-(Cyclopentylmethoxy)aniline: Similar but without the chlorine substituent.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-2-(cyclopentylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHIMWJTDHGGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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